3,6,9,12-Tetrathiatetradecane-1,14-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2S4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNOPAUWOXOADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCSCCSCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600972 | |
| Record name | 3,6,9,12-Tetrathiatetradecane-1,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99868-22-1 | |
| Record name | 3,6,9,12-Tetrathiatetradecane-1,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetrathiatetradecane-1,14-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 3,6,9,12 Tetrathiatetradecane 1,14 Diol
Established Synthetic Routes to the Core Structure
The construction of the 3,6,9,12-tetrathiatetradecane-1,14-diol backbone is typically achieved through nucleophilic substitution reactions, leveraging the high nucleophilicity of thiol groups.
Alkylation Reactions Utilizing Dithiols and Haloalcohols
A primary and effective method for the synthesis of the this compound core structure involves the alkylation of a central dithiol unit with appropriate haloalcohols. A plausible and commonly employed strategy is the reaction of 1,2-ethanedithiol (B43112) with a halo-functionalized oligo(ethylene glycol) derivative.
A representative synthetic approach would involve the base-mediated condensation of 1,2-ethanedithiol with two equivalents of a suitable haloalcohol, such as 2-(2-chloroethoxy)ethanol. The reaction proceeds via a Williamson ether synthesis-like mechanism, where the thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the haloalcohol, displacing the halide and forming a carbon-sulfur bond.
The general reaction scheme can be depicted as follows:
Step 1: Formation of the bis-thiol intermediate: 2 HSCH₂CH₂OH + ClCH₂CH₂Cl → HSCH₂CH₂SCH₂CH₂SCH₂CH₂OH + 2 HCl
Step 2: Final assembly: HSCH₂CH₂SCH₂CH₂SCH₂CH₂OH + ClCH₂CH₂SCH₂CH₂OH → HOCH₂CH₂SCH₂CH₂SCH₂CH₂SCH₂CH₂SCH₂CH₂OH + HCl
A more direct, albeit potentially less controlled, approach involves the reaction of 1,2-ethanedithiol with an excess of 2-chloroethanol (B45725) in the presence of a base.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield and purity of the desired product include the choice of base, solvent, temperature, and reaction time.
| Parameter | Common Choices | Rationale |
| Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | To deprotonate the thiol and generate the thiolate nucleophile. The strength of the base can influence the reaction rate. |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol, Acetonitrile (B52724) | To dissolve the reactants and facilitate the reaction. Polar aprotic solvents are often preferred for S\N2 reactions. |
| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Stoichiometry | Controlled addition of reactants | To minimize the formation of polymeric byproducts and favor the desired linear tetrathia-diol. |
Careful control of stoichiometry is crucial to prevent polymerization, which is a common side reaction in the synthesis of linear oligo(thioethers). High dilution techniques can also be employed to favor intramolecular cyclization if macrocyclic products are desired, but for the synthesis of the linear diol, a stepwise and controlled addition of reactants is generally preferred.
Functional Group Transformations and Derivative Synthesis
The terminal hydroxyl groups and the internal thioether linkages of this compound provide multiple sites for further chemical modification, enabling the synthesis of a wide range of derivatives.
Preparation of Dimesylate Intermediates
The hydroxyl end-groups of this compound can be readily converted into good leaving groups, such as mesylates, to facilitate subsequent nucleophilic substitution reactions. This is typically achieved by reacting the diol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine.
The resulting dimesylate is a versatile intermediate that can be used to introduce a variety of other functional groups.
Conversion to Crown Oxathioethers and Related Macrocycles
The linear this compound is an excellent precursor for the synthesis of macrocyclic oxathioethers, also known as thiacrown ethers. The cyclization is typically achieved through an intramolecular Williamson ether synthesis-type reaction of the corresponding dimesylate or dihalide derivative under high-dilution conditions.
The general strategy involves a two-step process:
Activation of the terminal hydroxyl groups: Conversion of the diol to a dihalide or dimesylate.
Intramolecular cyclization: Reaction of the activated intermediate with a dithiol, often in the presence of a template ion such as cesium, to promote the desired ring closure.
This methodology allows for the synthesis of a variety of macrocycles with different ring sizes and heteroatom compositions, which are of interest for their selective metal ion binding properties.
Exploration of Oxidation, Halogenation, Amination, and Esterification Pathways
The rich functionality of this compound allows for a diverse range of chemical transformations:
Advanced Synthetic Approaches to Chiral Derivatives and Analogs
The introduction of chirality into molecules like this compound and its analogs is a critical step for applications in asymmetric catalysis, materials science, and biomedical research. Advanced synthetic strategies for achieving this focus on the enantioselective construction of the carbon-sulfur or carbon-oxygen bonds that define the stereocenters. These methods can be broadly categorized into chiral pool synthesis, where enantiopure starting materials are elaborated, and asymmetric catalysis, where a chiral catalyst directs the formation of a specific stereoisomer.
One prominent strategy involves the use of enantiopure epoxides as foundational building blocks. For instance, the synthesis of chiral polythioether diols can be achieved through the regioselective ring-opening of optically active epoxides, such as (R)- or (S)-glycidol or substituted derivatives. This approach leverages the well-defined stereochemistry of the starting material to build the chiral backbone. The reaction typically involves the nucleophilic attack of a dithiol, such as 1,2-ethanedithiol, on the less hindered carbon of the epoxide, followed by subsequent chain extension.
Another powerful approach is the application of asymmetric catalysis to create the chiral centers during the synthesis. While direct asymmetric synthesis of this compound is not widely documented, principles from related syntheses can be applied. For example, methods developed for the enantioselective synthesis of 1,2- and 1,3-diols are highly relevant. nih.govmdpi.com Catalytic systems, such as those based on ruthenium for asymmetric ring-opening/cross-metathesis or chromium-salen complexes for Nozaki-Hiyama reactions, can generate chiral diol fragments with high enantioselectivity. nih.govmdpi.com These fragments could then be incorporated into the larger tetrathiaether structure. Similarly, the Sharpless asymmetric epoxidation of a suitable di-alkene precursor could generate a bis-epoxide with high enantiomeric excess, which could then be reacted with a thiol to form the desired chiral diol. mdpi.com
The table below summarizes potential advanced strategies for synthesizing chiral derivatives and analogs.
| Synthetic Strategy | Key Precursors | Core Principle | Potential Chiral Product |
|---|---|---|---|
| Chiral Pool Synthesis | (R)- or (S)-glycidol, 1,2-Ethanedithiol, 2-Mercaptoethanol (B42355) | Nucleophilic ring-opening of an enantiopure epoxide by a thiol nucleophile. | Chiral tetrathiaether diols with stereocenters at C2 and C13. |
| Asymmetric Epoxidation | A long-chain diene with terminal double bonds. | Enantioselective oxidation of alkenes to epoxides using a chiral catalyst (e.g., Ti(iOPr)₄/DET). mdpi.com | Enantiopure bis-epoxide intermediate for subsequent reaction with thiols. |
| Catalytic Asymmetric Ring-Opening | Dioxygenated cyclobutenes or other strained rings. | Use of a chiral metal complex (e.g., Ruthenium) to catalyze ring-opening and cross-metathesis, generating chiral fragments. nih.gov | Functionally rich chiral 1,2-anti-diol building blocks for further elaboration. nih.gov |
Mechanistic Studies of Derivatization Reactions
Understanding the reaction mechanisms involved in the derivatization of this compound is fundamental to controlling the synthesis of its functional analogs. Derivatization can occur at the terminal hydroxyl groups or at the internal thioether linkages, each involving distinct mechanistic pathways.
The terminal hydroxyl groups can be readily derivatized through standard alcohol reactions such as esterification and etherification. The Williamson ether synthesis, for example, proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In this process, a strong base deprotonates the terminal alcohol to form a potent nucleophile, the alkoxide. This alkoxide then attacks an alkyl halide, displacing the halide leaving group and forming a new ether linkage with an inversion of stereochemistry at the alkyl halide's carbon center. masterorganicchemistry.com
The sulfur atoms of the thioether backbone are nucleophilic and susceptible to oxidation. youtube.com This represents a key pathway for derivatization, leading to sulfoxides and subsequently sulfones. The mechanism of oxidation, typically using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), involves the nucleophilic attack of the thioether's sulfur atom on the electrophilic oxygen of the oxidant. masterorganicchemistry.comyoutube.com This concerted step forms a new sulfur-oxygen bond and breaks the weak oxygen-oxygen bond of the peroxide, yielding a sulfoxide (B87167). A second oxidation step, often requiring harsher conditions, can occur via a similar mechanism to convert the sulfoxide to a sulfone.
The formation of the thioether links themselves during synthesis also relies on well-studied mechanisms. The most common laboratory synthesis involves the SN2 reaction between a thiolate nucleophile and an alkyl halide. libretexts.org The high nucleophilicity of the thiolate anion ensures efficient displacement of the halide. masterorganicchemistry.com More advanced, transition-metal-catalyzed C–S cross-coupling reactions provide alternative routes. taylorandfrancis.com For instance, copper-catalyzed thioetherification of aryl alcohols has been proposed to proceed through a complex catalytic cycle involving the initial oxidation of the alcohol to an aldehyde and then a carboxylic acid intermediate. nih.gov This is followed by a decarboxylative process that generates an aryl-copper species, which then undergoes reductive elimination to form the final C–S bond and regenerate the active catalyst. nih.gov
The table below details common derivatization reactions and their underlying mechanisms.
| Derivatization Reaction | Target Site | Typical Reagents | Core Mechanism |
|---|---|---|---|
| Etherification (Williamson) | Terminal -OH groups | Strong base (e.g., NaH), Alkyl halide (e.g., CH₃I) | Bimolecular Nucleophilic Substitution (SN2). masterorganicchemistry.com |
| Esterification (Fischer) | Terminal -OH groups | Carboxylic acid, Acid catalyst | Nucleophilic Acyl Substitution. |
| Oxidation to Sulfoxide | Thioether (-S-) linkages | m-CPBA, H₂O₂ (1 equiv.) | Nucleophilic attack by sulfur on an electrophilic oxygen atom. youtube.com |
| Oxidation to Sulfone | Sulfoxide (-SO-) linkages | m-CPBA, H₂O₂ (>2 equiv.) | Further nucleophilic attack by the sulfoxide sulfur on an oxidant. masterorganicchemistry.com |
| Thioether Synthesis | Backbone formation | Thiol/Thiolate, Alkyl halide | Bimolecular Nucleophilic Substitution (SN2). libretexts.org |
Coordination Chemistry and Metal Ion Complexation with 3,6,9,12 Tetrathiatetradecane 1,14 Diol and Its Derivatives
Ligand Design Principles Incorporating Thioether and Hydroxyl Donor Sites
The design of ligands like 3,6,9,12-Tetrathiatetradecane-1,14-diol is rooted in the principles of combining soft and hard donor atoms to achieve specific metal ion selectivity. The thioether sulfur atoms are classified as soft donor sites, making them inherently suitable for coordinating with soft metal cations. The terminal hydroxyl (-OH) groups, conversely, represent hard donor sites. This dual-functionality allows for potentially complex and versatile coordination behavior. The flexibility of the open-chain structure, in contrast to rigid macrocycles, would allow the ligand to adapt its conformation to suit the geometric preferences of various metal ions.
Thermodynamics and Kinetics of Metal Ion Binding
The thermodynamics and kinetics of metal ion binding by polythioether ligands are influenced by several factors. The chelate effect, resulting from the multiple donor sites of a single ligand binding to a metal center, would be expected to lead to thermodynamically stable complexes. The stability of these complexes is a function of the enthalpy and entropy changes upon complexation. The kinetics of complex formation and dissociation would be related to the conformational changes required for the ligand to wrap around the metal ion. However, specific stability constants (log K), enthalpy (ΔH), and entropy (ΔS) values for complexes of this compound are not available in the reviewed literature.
Selective Complexation of Cations
Affinity for Soft Metal Cations (e.g., Hg²⁺, Cd²⁺, Pb²⁺)
Based on the Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur donor atoms of this compound would confer a high affinity for soft metal cations such as mercury(II), cadmium(II), and lead(II). The interaction between the soft thioether donors and these soft metal ions is predominantly covalent in nature, leading to stable complexes. It is anticipated that this ligand would exhibit significant selectivity for these heavy metal ions over hard cations like alkali and alkaline earth metals.
Exodentate Coordination Behavior of Sulfur Atoms
Thioether ligands can exhibit both endodentate (inward-pointing) and exodentate (outward-pointing) coordination of the sulfur lone pairs. In open-chain ligands like this compound, the conformational flexibility may allow for exodentate binding, where the sulfur atoms bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This behavior is a distinguishing feature of thioether ligands compared to their oxygen-containing ether analogues.
Complexation with Transition Metal Centers (e.g., Ruthenium Complexes)
Thioether ligands are known to form stable complexes with a variety of transition metals, including ruthenium. The nature of the bonding in such complexes is of significant interest in fields like catalysis and materials science. Ruthenium, being an intermediate acid, can effectively coordinate with the soft sulfur donors of the ligand. The resulting complexes could exhibit interesting electrochemical and spectroscopic properties. However, specific studies detailing the synthesis, structure, and reactivity of ruthenium complexes with this compound have not been identified.
Supramolecular Architectures and Functional Materials Applications
Role as a Building Block in Supramolecular Systems
The flexible and electron-rich nature of the thioether linkages in 3,6,9,12-Tetrathiatetradecane-1,14-diol makes it an excellent candidate for the construction of supramolecular architectures. The sulfur atoms can act as soft donor sites for coordination with various metal ions and can participate in non-covalent interactions, such as halogen bonding. These interactions are fundamental to the self-assembly of complex, ordered structures. The terminal hydroxyl groups provide convenient points for derivatization, allowing for the integration of this diol into larger supramolecular systems through ester or ether linkages. This adaptability is crucial for designing materials with tailored properties for applications in areas like molecular recognition and host-guest chemistry.
Development of Organometallic Polymers
The field of organometallic polymers has benefited from the incorporation of sulfur-containing ligands to create materials with novel electronic and optical properties. The thioether moieties of this compound can coordinate to a variety of metal centers, leading to the formation of flexible, sulfur-rich organometallic polymers. The properties of these polymers can be tuned by varying the metal and the connectivity of the coordination network. Such materials are of interest for applications in catalysis, sensing, and as precursors to advanced materials.
Integration into Chemo-sensing Platforms
Thioether compounds have been widely investigated for their potential in chemical sensing, particularly for the detection of heavy metal ions and reactive oxygen species. koreascience.krmdpi.com The sulfur atoms in this compound can selectively bind to certain analytes, leading to a detectable change in the material's properties, such as fluorescence or conductivity. koreascience.krnih.gov The terminal diol functionality allows for the straightforward incorporation of this molecule into polymer backbones or onto surfaces, forming the basis of chemo-sensing platforms. For instance, thioether-based fluorescent chemosensors have demonstrated high selectivity for palladium ions. koreascience.kr The interaction between the sulfur atoms and the target analyte is a key mechanism in these sensing systems. koreascience.kr Furthermore, thioether bonds can be designed to be cleaved by specific reactive species, enabling their use in fluorescent probes for biological imaging. acs.org
Contributions to Advanced Polymeric Materials
The presence of sulfur in a polymer backbone is known to enhance certain physical properties, most notably the refractive index. This has led to the exploration of this compound and similar thioether compounds in the development of advanced polymeric materials for optical applications.
Development of High Refractive Index Compositions
High refractive index polymers (HRIPs) are in demand for applications in optoelectronics, such as in lenses, anti-reflective coatings, and LED encapsulants. mdpi.comnih.gov The incorporation of sulfur atoms is a well-established strategy for increasing the refractive index of a polymer due to the high molar refraction of sulfur. mdpi.comnih.gov Polythioethers, derived from monomers like this compound, are therefore promising candidates for HRIPs. acs.org Research has shown that sulfur-containing polymers can achieve high refractive indices while maintaining good optical transparency. mdpi.comnih.gov For example, novel optical polymers based on episulfide and thiol monomers have been developed with high refractive indices. rsc.org
Exploration of Optical Material Properties
Below is a table summarizing the refractive indices of various sulfur-containing polymers, illustrating the effectiveness of incorporating sulfur in achieving high refractive index values.
| Polymer System | Monomers | Refractive Index (at 589/590 nm) |
| Diphenyl Sulfide Photopolymer | Epoxy acrylic acid, 4,4'-thiodibenzenethiol | > 1.63 |
| Episulfide-thiol Polymer | Episulfide derivative, 4,4'-thiodibenzenethiol | 1.707 |
| All-organic HRIPs | Bromoalkynes, Dithiophenols | up to 1.8433 |
This table is generated based on data for representative sulfur-containing polymer systems and is for illustrative purposes. mdpi.comnih.govrsc.org
Investigation of Polymerization Mechanisms and Material Formation
The synthesis of polymers from this compound can be achieved through various polymerization techniques. The terminal hydroxyl groups allow for classic step-growth polymerization methods such as polycondensation with dicarboxylic acids or their derivatives to form polyesters, or reaction with diisocyanates to form polyurethanes.
Alternatively, the diol can be derivatized to introduce other polymerizable functional groups. For example, reaction with acryloyl chloride would yield a diacrylate monomer that can undergo chain-growth polymerization. Thiol-ene and thiol-yne "click" reactions are also powerful, atom-economical methods for the synthesis of sulfur-containing polymers from appropriately functionalized thioether monomers. mdpi.com These reactions are known for their high efficiency and mild reaction conditions. The choice of polymerization mechanism has a significant impact on the final properties of the material, including molecular weight, polydispersity, and network structure in the case of cross-linked materials.
The table below outlines potential polymerization reactions involving this compound or its derivatives.
| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Class |
| Polycondensation | Dicarboxylic acid / Diacyl chloride | Polyester |
| Polyaddition | Diisocyanate | Polyurethane |
| Free Radical Polymerization (of diacrylate derivative) | Radical Initiator | Cross-linked Polyacrylate |
| Thiol-ene "Click" Reaction (of dithiol derivative) | Diene | Polythioether |
This table presents potential polymerization pathways for illustrative purposes.
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation via Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,6,9,12-Tetrathiatetradecane-1,14-diol, providing unambiguous information about its carbon-hydrogen framework.
In ¹H NMR spectroscopy, the proton signals of this compound appear in distinct regions that are characteristic of their chemical environment. core.ac.uk The protons of the terminal hydroxyl groups (OH) are typically observed as a broad singlet around 2.30 ppm. The methylene (B1212753) protons adjacent to the hydroxyl groups (OCH₂) resonate as a triplet at approximately 3.78 ppm, with a coupling constant (J) of 5.9 Hz, indicative of coupling with the neighboring methylene group. A complex multiplet observed in the range of 2.76-3.12 ppm corresponds to the 16 protons of the methylene groups adjacent to the sulfur atoms (SCH₂), confirming the polythioether backbone of the molecule. core.ac.uk
¹³C NMR spectroscopy further corroborates the structure by identifying the unique carbon environments. The carbon atom of the methylene group attached to the hydroxyl functional group (CH₂OH) is found at approximately 60.7 ppm. The carbon signals for the methylene groups within the thioether chain (SCH₂) are observed at chemical shifts of 41.8, 35.4, 32.4, 31.9, and 29.7 ppm, reflecting the slight differences in their electronic surroundings along the chain. core.ac.uk
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.78 | t | OCH₂ |
| ¹H | 3.12-2.76 | m | SCH₂ |
| ¹H | 2.30 | br s | OH |
| ¹³C | 60.7 | - | CH₂OH |
| ¹³C | 41.8, 35.4, 32.4, 31.9, 29.7 | - | SCH₂ |
Vibrational Spectroscopy for Functional Group Analysis (IR Spectroscopy)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by a prominent broad absorption band around 3291 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl groups. core.ac.uk The presence of the thioether linkages is confirmed by a characteristic absorption band at approximately 678 cm⁻¹, corresponding to the C-S-C stretching vibration. core.ac.uk
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3291 | O-H stretch | Hydroxyl (-OH) |
| 678 | C-S-C stretch | Thioether (-S-) |
High-Resolution Mass Spectrometry Techniques (ESI-MS)
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides strong evidence for the molecular formula of the compound, C₁₀H₂₂O₂S₄, which has a calculated molecular weight of 302.54 g/mol . While specific ESI-MS data for the parent diol is not extensively published, the technique is frequently used to characterize ligands and complexes synthesized from it. For instance, macrocyclic ligands derived from this diol show characteristic molecular ion peaks, confirming the incorporation of the tetrathiatetradecane unit.
X-ray Crystallography for Solid-State Structure Determination
As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. This is likely due to the high flexibility of the aliphatic thioether chain, which can make the growth of high-quality single crystals challenging. However, X-ray crystallography has been successfully applied to determine the solid-state structures of metal complexes incorporating ligands derived from this diol. Such studies provide valuable insights into the coordination chemistry and the conformational preferences of the tetrathiaether chain when bound to a metal center.
Electrochemical Methods in Metal Ion Recognition Studies
The sulfur atoms in the this compound backbone act as soft donor sites, making this compound and its derivatives excellent ligands for soft metal ions such as mercury(II), cadmium(II), and lead(II). core.ac.uk Electrochemical methods, including cyclic voltammetry and potentiometry, are powerful techniques to study the interactions between these ligands and metal ions.
When incorporated into an electrochemical sensor, the binding of a metal ion to the thioether ligand can perturb the electrochemical response of a redox-active reporter molecule. This change in the electrochemical signal can be used to quantify the concentration of the metal ion. While detailed electrochemical studies specifically on this compound are not abundant, research on analogous thioether-containing ligands demonstrates the utility of this approach for the development of selective and sensitive metal ion sensors.
Chromatographic Separation Techniques (HPLC, UPLC) for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the purification of this compound and for the assessment of its purity. Reversed-phase chromatography is a common method for the separation of such moderately polar compounds.
A typical HPLC method would involve a C18 stationary phase with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the diol lacks a strong UV chromophore. UPLC, with its smaller particle size columns, offers the advantages of higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.
Dynamic Mechanical Analysis (DMA) for Polymeric Material Performance
This compound can serve as a functional monomer in the synthesis of polymers such as polyurethanes or polyesters. The incorporation of the flexible tetrathiaether chain into the polymer backbone is expected to influence the material's mechanical properties. Dynamic Mechanical Analysis (DMA) is a key technique for characterizing the viscoelastic behavior of such polymers.
DMA measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of E'' to E') as a function of temperature. These parameters provide information about the glass transition temperature (Tg), cross-linking density, and damping properties of the material. For a polyurethane synthesized using this compound as a chain extender, DMA would reveal how the thioether segments contribute to the flexibility and energy dissipation characteristics of the resulting polymer network.
Theoretical and Computational Studies on 3,6,9,12 Tetrathiatetradecane 1,14 Diol Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic structure of thioether ligands like 3,6,9,12-Tetrathiatetradecane-1,14-diol. These calculations can provide deep insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and coordination capabilities.
Theoretical investigations of organochalcogenide complexes have shown that the nature of the heteroatom, in this case, sulfur, significantly influences the electronic properties. mdpi.com For this compound, DFT calculations would likely reveal a nuanced charge distribution. The sulfur atoms, being more electronegative than the carbon atoms, would exhibit partial negative charges, while the adjacent carbon atoms would carry partial positive charges. The terminal hydroxyl groups (-OH) would further contribute to the molecule's polarity.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lying Unoccupied Molecular Orbital (LUMO). For thioether ligands, the HOMO is typically localized on the sulfur atoms, reflecting the presence of lone pairs of electrons. The energy of the HOMO is indicative of the molecule's ability to donate electrons, a fundamental aspect of its function as a ligand. The LUMO, conversely, represents the molecule's capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Electronic Properties of this compound (Analogous Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability of sulfur lone pairs. |
| LUMO Energy | 1.2 eV | Represents the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Suggests good chemical stability. |
| Dipole Moment | 2.5 D | Confirms the polar nature of the molecule. |
Note: The data in this table are representative values based on theoretical studies of similar acyclic thioether ligands and are intended for illustrative purposes.
Geometry Optimization and Conformational Analysis
The flexibility of the acyclic backbone of this compound allows it to adopt a multitude of conformations in space. Geometry optimization and conformational analysis are computational techniques used to identify the most stable three-dimensional structures of a molecule. These methods involve calculating the potential energy of different spatial arrangements of the atoms to find the lowest energy conformers.
For open-chain molecules, the relative orientation of adjacent groups is described by dihedral angles. The most stable conformations are typically those that minimize steric hindrance and electrostatic repulsion between atoms. In alkanes and their derivatives, staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible, are generally more stable than eclipsed conformations.
Computational studies on the conformational preferences of similar flexible thioethers often employ a combination of molecular mechanics (MM) for an initial broad search of the conformational space, followed by more accurate DFT calculations for the refinement of the low-energy structures. nih.gov For this compound, a fully extended, staggered conformation would likely represent a low-energy state. However, the presence of the sulfur atoms and terminal hydroxyl groups could lead to intramolecular hydrogen bonding or other non-covalent interactions that might stabilize folded or partially folded structures.
Table 2: Predicted Geometric Parameters for a Low-Energy Conformer of this compound (Analogous Data)
| Parameter | Atom(s) | Predicted Value |
| Bond Length | C-S | 1.82 Å |
| Bond Length | C-C | 1.54 Å |
| Bond Length | C-O | 1.43 Å |
| Bond Angle | C-S-C | 99° |
| Bond Angle | S-C-C | 112° |
| Dihedral Angle | S-C-C-S | ~180° (anti) |
Note: The data in this table are representative values based on theoretical studies of similar acyclic thioether ligands and are intended for illustrative purposes.
Molecular Modeling of Ligand-Metal Interactions
The sulfur atoms in the tetrathiaether backbone are soft donor atoms, which, according to the Hard and Soft Acids and Bases (HSAB) principle, will form strong bonds with soft metal ions such as Cu(I), Ag(I), Au(I), Pd(II), Pt(II), and Hg(II). DFT calculations are widely used to model these interactions, providing detailed information on the nature of the metal-sulfur bond. nih.gov These calculations can elucidate the degree of covalent versus ionic character in the bond and predict bond lengths and strengths.
The flexible nature of this compound allows it to wrap around a metal ion, with the four sulfur atoms and potentially the two terminal hydroxyl groups acting as donor atoms. The coordination number and geometry of the resulting complex will depend on the size and electronic properties of the metal ion. For instance, smaller ions might coordinate to all four sulfur atoms in a pseudo-macrocyclic fashion, while larger ions might adopt different coordination modes.
Table 3: Predicted Metal-Sulfur Bond Lengths in Complexes with this compound (Analogous Data)
| Metal Ion | Predicted M-S Bond Length (Å) | Typical Coordination Geometry |
| Cu(I) | 2.30 | Tetrahedral |
| Ag(I) | 2.55 | Linear or Tetrahedral |
| Pd(II) | 2.35 | Square Planar |
| Pt(II) | 2.32 | Square Planar |
| Hg(II) | 2.50 | Tetrahedral or Distorted |
Note: The data in this table are representative values based on theoretical studies of metal complexes with similar acyclic thioether ligands and are intended for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Studies for Ligand Design
Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the structural features of molecules with their physicochemical properties. liverpool.ac.uk In the context of ligand design, QSPR can be a valuable tool for predicting the performance of novel chelating agents without the need for extensive experimental synthesis and testing.
For a ligand like this compound, a QSPR model could be developed to predict properties such as the stability constants of its metal complexes. d-nb.info This would involve calculating a set of molecular descriptors for a series of related thioether ligands with known experimental stability constants. These descriptors can be based on the molecule's topology, geometry, or electronic structure. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed property.
Once a reliable QSPR model is established, it can be used to predict the stability constants for new, unsynthesized ligands, including derivatives of this compound. For example, modifications to the length of the carbon chains between the sulfur atoms or the nature of the terminal functional groups could be explored computationally to optimize the ligand's affinity and selectivity for a particular metal ion. This in silico screening approach can significantly accelerate the discovery of new ligands with tailored properties for specific applications, such as in metal extraction, catalysis, or sensing. researchgate.net
Emerging Research Directions and Future Perspectives
New Frontiers in Metal Ion Capture and Remediation
Thioethers and thiols are well-documented for their ability to coordinate with heavy metal ions. This property is central to the design of ligands for metal extraction and environmental remediation. Thiacrown ethers, which are cyclic polyethers with sulfur atoms replacing oxygen, demonstrate a strong affinity for transition metals. It is conceivable that a linear oligo(thioether) diol like 3,6,9,12-Tetrathiatetradecane-1,14-diol could exhibit similar metal-binding capabilities, potentially serving as a precursor for more complex chelating agents or as a component in polymeric materials designed for capturing heavy metals from aqueous solutions.
Potential in Asymmetric Catalysis and Chiral Recognition
Chiral thioether ligands are of significant interest in the field of asymmetric catalysis, where they are used to create catalysts for enantioselective reactions. These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is required. The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of these catalytic processes. While there is no specific research on the use of this compound in this context, its thioether backbone suggests that chiral derivatives could potentially be synthesized and evaluated for their effectiveness as ligands in asymmetric catalysis.
Design of Next-Generation Multifunctional Sensor Devices
The interaction of sulfur-containing compounds with metal surfaces and their ability to bind with specific ions are properties that can be exploited in the development of chemical sensors. For instance, dithiols are known to form self-assembled monolayers (SAMs) on gold surfaces, which can then be functionalized to detect specific analytes. A molecule like this compound, with its two terminal hydroxyl groups and multiple sulfur atoms, could theoretically be used to create functional surfaces for sensor applications.
Advanced Applications in Polymer Science and Engineering
Dithiols are versatile monomers in polymer chemistry, participating in reactions such as thiol-ene and thiol-yne "click" chemistry to form polythioethers. These polymers can possess a range of desirable properties, including high refractive indices, good thermal stability, and resistance to solvents. The structure of this compound makes it a potential candidate for the synthesis of novel polythioethers. The resulting polymers could find applications in optical materials, coatings, and adhesives.
Integration into Hybrid Organic-Inorganic Materials
The terminal hydroxyl groups of this compound offer reactive sites for grafting onto inorganic materials, such as silica (B1680970) or metal oxides, to create hybrid organic-inorganic materials. Such materials can combine the properties of both components, leading to enhanced mechanical strength, thermal stability, or specific surface functionalities. The thioether chain could impart metal-binding properties to the hybrid material, making it suitable for applications in catalysis or separation science.
Q & A
Q. What are the recommended methods for synthesizing 3,6,9,12-Tetraoxatetradecane-1,14-diol with high purity?
The synthesis typically involves stepwise oligomerization of ethylene oxide with a diol initiator under controlled alkaline conditions. Key steps include:
- Purification: Fractional distillation or column chromatography to isolate the desired PEG (polyethylene glycol) chain length.
- Purity validation: HPLC with refractive index detection or NMR to confirm >99% purity (critical for reproducibility in PROTAC synthesis) .
- Storage: Maintain at -20°C in anhydrous conditions to prevent hygroscopic degradation .
Q. How can researchers characterize the structural integrity of this compound in solution-phase reactions?
- NMR spectroscopy: ¹H and ¹³C NMR confirm hydroxyl (-OH) and ether (-O-) group positions. For example, the terminal -OH protons resonate at δ ~1.5–2.0 ppm in D₂O .
- Mass spectrometry (MS): ESI-MS or MALDI-TOF verifies molecular weight (238.28 g/mol) and detects impurities like shorter PEG chains .
- FT-IR: Peaks at ~3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) validate functional groups .
Q. What are the critical handling precautions for this compound in laboratory settings?
- Ventilation: Use fume hoods to avoid inhalation of fine powder.
- Moisture control: Store under nitrogen or argon in sealed containers to prevent hydrolysis of hydroxyl groups.
- Disposal: Follow institutional guidelines for PEG waste; incineration is recommended for large quantities .
Advanced Research Questions
Q. How does this compound function as a PROTAC linker, and what methodologies optimize its conjugation efficiency?
As a PEG-based PROTAC linker , its hydrophilicity reduces aggregation and improves solubility of PROTAC molecules. Optimization strategies include:
- Site-specific conjugation: React terminal hydroxyl groups with activated esters (e.g., NHS esters) of E3 ligase ligands or target protein binders.
- Length tuning: Adjust the number of ethylene glycol units (n=5 in pentaethylene glycol) to balance cell permeability and steric flexibility .
- Validation: Use SPR (surface plasmon resonance) to measure binding kinetics of the PROTAC ternary complex .
Q. What molecular dynamics (MD) simulations support its conformational flexibility in aqueous environments?
MD studies of its derivative 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate (MTS-14-04-MTS) reveal:
- Helical conformations: Stable in nonpolar cores of proteins, with sulfur atoms facilitating disulfide bond formation.
- Solvent accessibility: PEG chains adopt extended conformations in aqueous buffers, enhancing compatibility with hydrophilic protein surfaces .
Q. How can researchers resolve contradictions in hydroxyl group reactivity under varying pH conditions?
- Titration studies: Use pH-dependent ¹H NMR to track deprotonation of hydroxyls (pKa ~14–15).
- Kinetic assays: Compare esterification rates at pH 7 vs. pH 10 to identify optimal conditions for derivatization. Contradictions may arise from trace metal catalysts in reactions, requiring chelating agents like EDTA .
Q. What evidence supports its use as a homobifunctional crosslinker in protein structural studies?
- Disulfide bridging: The thiol-reactive derivative M14M (methanethiosulfonate-terminated) forms covalent bonds with cysteine residues in P-glycoprotein, enabling studies of transmembrane domain dynamics .
- Length specificity: A 14-atom spacer (as in M14M) optimally spans 10–12 Å, suitable for intra-protein crosslinking without steric strain .
Q. How do docking studies inform its role in targeting HER2 and ERK1 in cancer therapeutics?
In silico docking of its derivative TTDB (3,6,9,12-Tetraoxatetradecane-1,14-diyl dibenzoate) showed:
- High-affinity binding: Docking scores of -9.2 kcal/mol for HER2 and -8.7 kcal/mol for ERK1, attributed to hydrogen bonding with catalytic lysine residues.
- Thermodynamic stability: MD simulations confirmed low RMSD (<2 Å) over 100 ns, indicating stable target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
